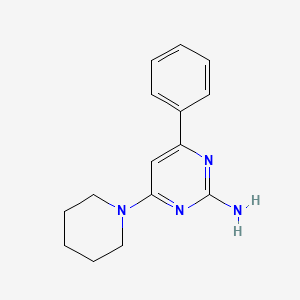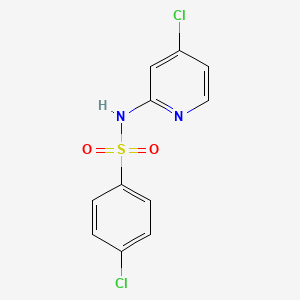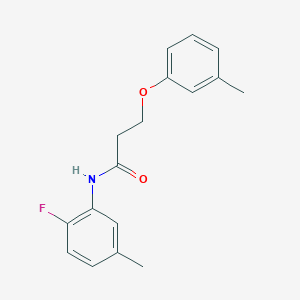
4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine
Vue d'ensemble
Description
4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine, commonly known as PPN, is a chemical compound that has gained significant attention in the field of scientific research. PPN is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes such as signal transduction, cell proliferation, and differentiation. The unique properties of PPN have made it an essential tool in the study of PKC-related diseases such as cancer, diabetes, and Alzheimer's disease.
Mécanisme D'action
PPN is a potent inhibitor of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine, which plays a crucial role in various cellular processes. 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine is activated by the binding of diacylglycerol (DAG) and calcium ions, which leads to the phosphorylation of target proteins. PPN inhibits 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine by binding to the DAG-binding domain of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine and preventing its activation. This leads to the inhibition of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine-mediated cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
PPN has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that PPN inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. PPN has also been shown to induce apoptosis in cancer cells by inhibiting 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine-mediated survival pathways. In vivo studies have shown that PPN has antidiabetic effects by improving insulin sensitivity and glucose tolerance. PPN has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
PPN has several advantages as a research tool. It is a potent and selective inhibitor of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine, making it an essential tool for studying the role of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine in various diseases. PPN is also stable and easy to handle, making it suitable for use in various lab experiments. However, PPN also has limitations. It has low solubility in water, which can make it challenging to use in some experiments. PPN can also have off-target effects, which can complicate the interpretation of results.
Orientations Futures
The unique properties of PPN have made it an essential tool in the study of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine-related diseases. Future research could focus on developing novel therapeutic agents targeting 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine using PPN as a lead compound. Additionally, studies could investigate the role of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine in other diseases, such as cardiovascular disease and neurodegenerative diseases. Further research could also focus on improving the solubility and specificity of PPN to overcome its limitations as a research tool.
Conclusion
In conclusion, PPN is a potent inhibitor of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine that has gained significant attention in the field of scientific research. PPN has been used to study the role of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine in various diseases, including cancer, diabetes, and Alzheimer's disease. PPN has several advantages as a research tool, including its potency and selectivity. However, it also has limitations, including low solubility and off-target effects. Future research could focus on developing novel therapeutic agents targeting 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine using PPN as a lead compound and investigating the role of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine in other diseases.
Méthodes De Synthèse
PPN is a synthetic compound that is prepared by the reaction of 4-chloro-6-(1-piperidinyl)-2-pyrimidinamine with phenylmagnesium bromide. The reaction takes place in anhydrous ether and is catalyzed by copper(I) iodide. After the reaction, the product is purified by column chromatography to obtain pure PPN.
Applications De Recherche Scientifique
PPN has been extensively used in scientific research to investigate the role of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine in various diseases. 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine is a family of serine/threonine kinases that regulate various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine has been implicated in the development and progression of various diseases, including cancer, diabetes, and Alzheimer's disease. PPN has been used to study the role of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine in these diseases and to develop novel therapeutic agents targeting 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine.
Propriétés
IUPAC Name |
4-phenyl-6-piperidin-1-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c16-15-17-13(12-7-3-1-4-8-12)11-14(18-15)19-9-5-2-6-10-19/h1,3-4,7-8,11H,2,5-6,9-10H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRIDYMUSRHKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358160 | |
| Record name | 2-Pyrimidinamine, 4-phenyl-6-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrimidinamine, 4-phenyl-6-(1-piperidinyl)- | |
CAS RN |
101460-12-2 | |
| Record name | 2-Pyrimidinamine, 4-phenyl-6-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine](/img/structure/B5786700.png)
![3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5786704.png)



![N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide](/img/structure/B5786738.png)

![N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5786750.png)
![(3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5786768.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B5786784.png)



![{5-[4-(carboxymethoxy)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B5786810.png)